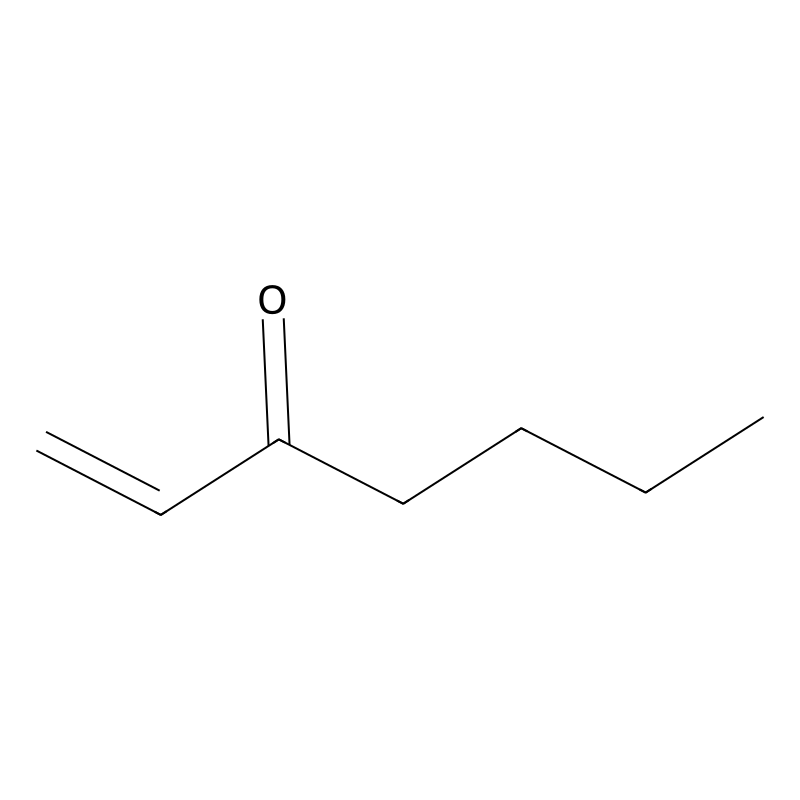

1-Hepten-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Source Link

[1] PubChem. 1-Hepten-3-one. National Institutes of Health.

Investigating the Biosynthetic Pathway

One area of scientific interest surrounding 1-Hepten-3-one is its biosynthesis, the pathway by which organisms create the molecule. Researchers have focused on understanding how armored harvestmen, specifically the species Iporangaia pustulosa, produce 1-Hepten-3-one. This compound is found in the defensive gland secretions of these arachnids [2].

A study published in Scientific Reports employed the use of isotopically labelled precursors to track the origin of the atoms used to build 1-Hepten-3-one within Iporangaia pustulosa. The findings suggest a mixed biosynthesis pathway, utilizing both acetate and propionate molecules as building blocks [2]. The study also sheds light on the specific types of propionate units involved and the potential role of an enzyme called methylmalonyl-CoA mutase [2].

Source Link

[2] Baccaro, R. A., Lopes, N. F., Oliveira, S. C., & Melo, F. R. (2013). First biosynthetic pathway of 1-hepten-3-one in Iporangaia pustulosa (Opiliones). Scientific reports, 3, 3156.

1-Hepten-3-one is an organic compound classified as an enone, specifically a vinyl ketone. Its molecular formula is , and it has a molecular weight of approximately 112.17 g/mol . The compound features a heptene backbone with a carbonyl group located at the third position, making it structurally distinct from other alkenes and ketones. It is known for its characteristic odor, often described as green or fruity, which contributes to its applications in flavoring and fragrance industries .

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Hydrogenation: The double bond can be hydrogenated to yield 1-heptanol, a saturated alcohol.

- Oxidation: It can be oxidized to form higher-order ketones or carboxylic acids depending on the reaction conditions.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry .

1-Hepten-3-one has been identified as a fungal metabolite, suggesting potential roles in ecological interactions, such as plant-fungal relationships . Its presence in certain arthropods indicates that it may also serve as a defensive compound, deterring predators through its odor or toxicity. Additionally, studies have shown that it may have antimicrobial properties, although further research is needed to fully elucidate its biological functions .

Several methods exist for synthesizing 1-hepten-3-one:

- Oxidation of Heptene: This method involves the oxidation of heptene using oxygen or oxidizing agents, yielding 1-hepten-3-one as a product.

- Polyketide Synthesis: In biological systems, particularly in certain arthropods like Iporangaia pustulosa, 1-hepten-3-one is synthesized via polyketide pathways involving enzymes such as polyketide synthases .

- Alkylation Reactions: It can also be synthesized through alkylation of appropriate precursors under controlled conditions.

These methods showcase the compound's synthetic accessibility and potential for modification .

1-Hepten-3-one finds utility in various fields:

- Flavoring and Fragrance: Its pleasant aroma makes it valuable in the food and cosmetic industries.

- Chemical Intermediate: It serves as a precursor for synthesizing more complex organic compounds.

- Biological Research: Its role as a metabolite in fungi makes it relevant for studies in biochemistry and ecology.

These applications underscore its importance beyond mere chemical interest .

Research has indicated that 1-hepten-3-one interacts with various biological systems. For instance, its role in the scent glands of certain arthropods suggests it may influence predator-prey dynamics through olfactory cues. Additionally, studies have explored its antimicrobial properties, indicating potential applications in developing natural preservatives or antimicrobials . Further investigations into its interactions with cellular systems could provide insights into its broader biological significance.

1-Hepten-3-one shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Hexen-3-one | Enone | Shorter carbon chain; used in flavoring |

| 2-Heptanone | Ketone | Saturated; lacks the double bond characteristic |

| 2-Pentenal | Aldehyde | Contains an aldehyde functional group |

| 3-Heptanone | Ketone | Different position of the carbonyl group |

Uniqueness of 1-Hepten-3-one:

1-Hepten-3-one is unique due to its vinyl ketone structure, which imparts distinct reactivity and biological properties compared to other similar compounds. Its dual functional groups (alkene and ketone) allow for diverse chemical transformations not typically available to saturated ketones or aldehydes .